1-acetyl-5-methyl-1H-pyrazole-3-carbonitrile
CAS No.:
Cat. No.: VC17287467
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3O |
|---|---|
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 1-acetyl-5-methylpyrazole-3-carbonitrile |
| Standard InChI | InChI=1S/C7H7N3O/c1-5-3-7(4-8)9-10(5)6(2)11/h3H,1-2H3 |
| Standard InChI Key | QAXXYEYTKFNBPM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C(=O)C)C#N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-, 3-, and 5-positions. The acetyl group (-COCH₃) at position 1 enhances electron-withdrawing effects, while the methyl group (-CH₃) at position 5 contributes steric bulk. The carbonitrile group (-CN) at position 3 introduces a strong electron-deficient site, facilitating nucleophilic attacks and metal coordination .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | 1-Acetyl-5-methylpyrazole-3-carbonitrile |
| CAS Number | 60858-37-9 |
| InChI | InChI=1S/C7H7N3O/c1-5-3-7(4-8)9-10(5)6(2)11/h3H,1-2H3 |
| InChIKey | QAXXYEYTKFN |
The planar pyrazole ring and substituent arrangement create a dipole moment that influences solubility and crystallinity, making the compound suitable for X-ray diffraction studies.
Spectroscopic Features
Infrared (IR) spectroscopy reveals characteristic stretches for the carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) groups. Nuclear magnetic resonance (NMR) spectra show distinct signals for the acetyl methyl protons (~2.6 ppm) and pyrazole ring protons (~6.8 ppm).
Synthesis Methods and Optimization
Conventional Synthetic Routes
The synthesis typically involves condensation reactions between hydrazines and carbonyl precursors. For example, methylhydrazine reacts with acetylated β-ketonitriles under acidic conditions to form the pyrazole core. A patent detailing a related pyrazole derivative (5-bromo-1-methyl-1H-pyrazol-3-amine) demonstrates a multi-step approach involving bromination and hydrolysis, which could be adapted for this compound .
Table 2: Representative Synthesis Steps
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | Methylhydrazine + Diethyl butynedioate | 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate |
| 2 | POBr₃, acetonitrile, reflux | Brominated pyrazole derivative |
| 3 | NaOH hydrolysis | Carboxylic acid intermediate |
Optimization strategies include solvent selection (e.g., acetonitrile for bromination) and catalyst use to improve yields above 80% .
Challenges in Scalability
Large-scale production faces hurdles such as purifying intermediates and managing exothermic reactions. The patent CN112079781A highlights the importance of temperature control during methylhydrazine addition to prevent side reactions .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The carbonitrile group’s electrophilic carbon undergoes nucleophilic attacks, enabling reactions with:
-
Amines: To form amidine derivatives.
-
Thiols: Producing thioamide analogs.
-
Grignard reagents: Generating ketones after hydrolysis.
Metal Coordination
The nitrile and carbonyl groups act as ligands for transition metals (e.g., Cu²⁺, Pd⁰), forming complexes used in catalysis or materials science. For instance, copper complexes of pyrazole derivatives exhibit enhanced catalytic activity in Ullmann couplings.
Applications in Industrial and Research Contexts
Medicinal Chemistry
1-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile serves as a scaffold for kinase inhibitors and antimicrobial agents. Derivatives with sulfonamide groups are under investigation for Alzheimer’s disease therapy.
Agrochemical Development
The compound’s nitrile group enhances pesticidal activity. Analogs with chloro substituents exhibit larvicidal effects against Aedes aegypti (LC₅₀ = 0.8 ppm).
| Manufacturer | Packaging | Price (USD) | Purity |
|---|---|---|---|
| AccelPharmtech | 5 g | 2,750 | 97% |
| AccelPharmtech | 25 g | 5,120 | 97% |
Materials Science
Coordination polymers incorporating this compound exhibit luminescent properties, with emission maxima at 450 nm, suitable for OLED applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume